

initial clinical trials of migalastat for Fabry disease

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An In-depth Technical Guide to the Initial Clinical Trials of Migalastat for Fabry Disease

Introduction

Fabry disease is a rare, X-linked lysosomal storage disorder resulting from mutations in the GLA gene, which encodes the enzyme alpha-galactosidase A (α -Gal A).[1] This enzymatic deficiency leads to the progressive accumulation of glycosphingolipids, primarily globotriaosylceramide (GL-3) and its deacylated form, globotriaosylsphingosine (lyso-Gb3), within lysosomes of various cell types.[1][2] The resulting cellular dysfunction affects multiple organs, including the kidneys, heart, and nervous system, leading to significant morbidity and premature mortality.[3][4]

Migalastat (Galafold™) is an oral pharmacological chaperone developed as a targeted therapy for Fabry disease.[3][5] Unlike enzyme replacement therapy (ERT), which introduces a recombinant version of the enzyme, migalastat is a small molecule designed to bind to and stabilize specific mutant forms of the patient's own α-Gal A enzyme.[2] This guide provides a detailed overview of the foundational Phase 1 and Phase 2 clinical trials that established the clinical proof of concept, pharmacokinetic profile, and initial efficacy and safety of migalastat for patients with amenable GLA variants.

Core Mechanism of Action

Migalastat is an iminosugar analogue of the terminal galactose of GL-3.[5] It selectively and reversibly binds to the active site of certain misfolded, but still catalytically competent, mutant



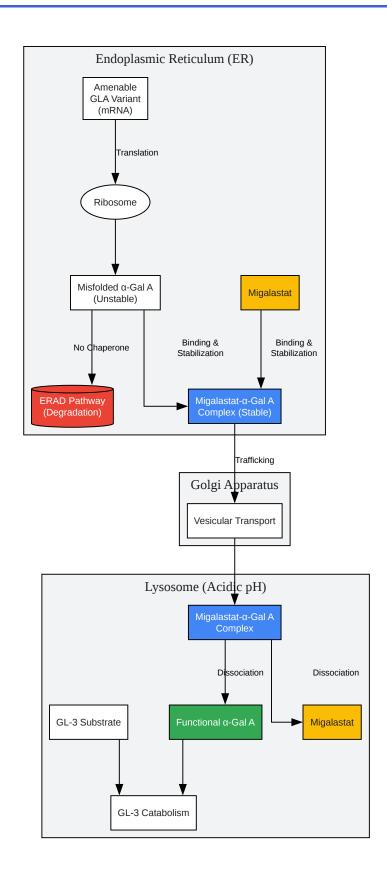




α-Gal A proteins in the endoplasmic reticulum (ER).[2][5] This binding stabilizes the enzyme's conformation, preventing its premature degradation by the ER-associated protein degradation (ERAD) pathway. The stabilized enzyme can then traffic correctly through the Golgi apparatus to the lysosome.[2]

Within the acidic environment of the lysosome and in the presence of high concentrations of substrate (GL-3), **migalastat** dissociates from the active site. This allows the now properly localized α -Gal A enzyme to catabolize the accumulated glycosphingolipids.[2] This mechanism is only effective for patients with GLA mutations that result in a misfolded but partially functional protein, referred to as "amenable" mutations.[2][5]





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Caption: Mechanism of action of **migalastat** as a pharmacological chaperone.



Phase 1 Clinical Trials in Healthy Volunteers

The initial Phase 1 studies were designed to assess the safety, tolerability, and pharmacokinetics (PK) of **migalastat** in healthy individuals.

Experimental Protocol

Four double-blind, placebo-controlled studies were conducted with 124 healthy volunteers aged 18-55.[6] The protocol involved:

- Single Ascending Dose: Participants received single oral doses of migalastat HCl ranging from 25 mg to 2000 mg.[6]
- Multiple Ascending Dose: Participants received twice-daily oral doses of 50 mg or 150 mg for 7 days.[6]
- Pharmacokinetic Sampling: Serial blood and urine samples were collected to determine PK parameters.[6]
- Pharmacodynamic Assessment: White blood cell α-Gal A activity was measured as an early indicator of target engagement.[6]
- Safety Monitoring: Included clinical laboratory tests, electrocardiograms (ECGs), physical examinations, vital signs, and monitoring of adverse events (AEs).[6][7]

Pharmacokinetic and Pharmacodynamic Data

The studies demonstrated that **migalastat** has a predictable pharmacokinetic profile. The 150 mg dose, administered twice daily for 7 days, was found to be generally safe and well-tolerated.[6]



PK Parameter	Single Dose Range (25 mg - 2000 mg)	Reference
AUC∞	1129 - 72,838 ng·h/mL	[6]
Cmax	200.5 - 13,844 ng/mL	[6]
t1/2	3 - 4 hours	[6]
Dose Proportionality	Yes	[6]
Time to Steady State	Achieved by Day 7 (multiple dosing)	[6]
Excretion	Up to 67% excreted unchanged in urine	[6]

A key pharmacodynamic finding was a dose-related increase in α -Gal A enzyme activity even in healthy subjects, providing a successful proof of mechanism for the chaperone effect.[6] No abnormal cardiac effects, including QTc interval prolongation, were observed.[6]

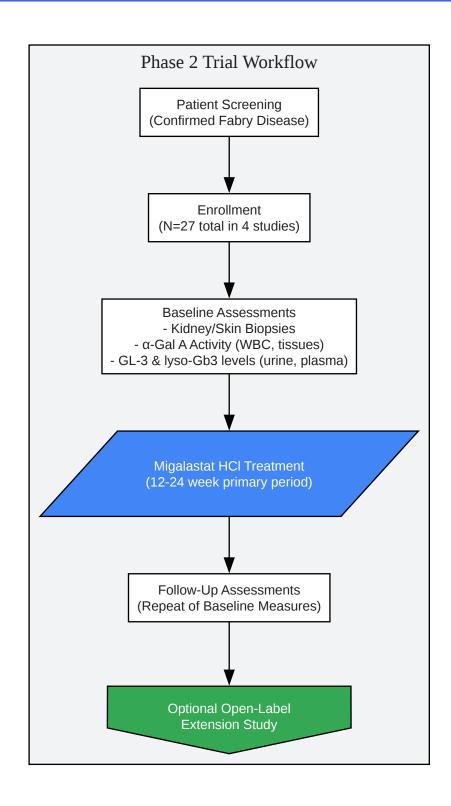
Phase 2 Clinical Trials in Fabry Patients

Following the promising Phase 1 results, four open-label Phase 2 trials were initiated to evaluate **migalastat** in patients with Fabry disease. These studies were crucial for assessing safety and pharmacodynamic responses in the target population.

Experimental Protocol

The Phase 2 program enrolled both male and female patients with a confirmed diagnosis of Fabry disease and GLA mutations that were later retrospectively classified as amenable or non-amenable based on an in vitro assay in Human Embryonic Kidney (HEK)-293 cells.[8]





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Caption: Generalized experimental workflow for the initial Phase 2 studies.

Key Methodologies:



- Patient Population: 18 men and 9 women aged 17 to 65 with 21 different missense mutations.
- Treatment Duration: Primary treatment arms were 12 or 24 weeks, with an optional openlabel extension.
- Primary Objective: Evaluate the safety and tolerability of migalastat.
- Secondary/Pharmacodynamic Objectives:
 - Measure changes in α-Gal A activity in white blood cells (WBC), kidney, and skin.[8]
 - Quantify changes in GL-3 substrate levels in urine, plasma, skin, and kidney interstitial capillaries.[5][8]

Efficacy and Safety Data

The Phase 2 trials provided the first evidence of **migalastat**'s biological activity in patients. A clear distinction in response was observed between patients with amenable mutations and those with non-amenable mutations.[8][9]



Efficacy Endpoint	Key Quantitative Results	Reference
α-Gal A Activity Increase	An increase was seen in 24 of 26 patients (WBC, kidney, skin). In a study of 9 females, 6 demonstrated an increase of at least 50% in blood, skin, and kidney.[8]	[8]
Kidney GL-3 Reduction	Amenable Mutations: Median decrease of 78% in interstitial capillary GL-3 (in 5 patients with paired biopsies).	[9]
Non-Amenable Mutations: Median increase of 114% in interstitial capillary GL-3 (in 3 patients with paired biopsies).	[9]	
Plasma lyso-Gb3	Reduced levels observed in patients with amenable mutations compared to baseline.	[5]
Renal Function	Remained stable in patients with amenable mutations as measured by eGFR and proteinuria.	[9]

Safety Profile: Migalastat was generally safe and well-tolerated across all doses evaluated.

- No drug-related serious adverse events (SAEs) were reported during the primary treatment periods.[9]
- The most common adverse events included arthralgia, fatigue, back pain, and pain in the extremities.[9]

Conclusion from Initial Trials



The initial Phase 1 and 2 clinical trials were instrumental in establishing the foundation for the later-stage development of **migalastat**. Phase 1 studies in healthy volunteers defined a safe and well-characterized pharmacokinetic profile, with early data suggesting successful target engagement.[6] The subsequent Phase 2 studies provided the first critical evidence that **migalastat** could increase α -Gal A activity and reduce the pathological substrate GL-3 in kidney cells of Fabry patients with amenable GLA mutations.[9] These findings strongly supported the chaperone's mechanism of action and its potential as a genotype-specific oral therapy. The favorable safety profile and positive pharmacodynamic results from these initial trials directly led to the design of the pivotal Phase 3 registration studies (FACETS and ATTRACT) to confirm the clinical benefit of **migalastat**.[10]

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